Synthetic Yield Advantage: Bromination of Ethyl 5-Acetylisoxazole-3-carboxylate Delivers 85% Yield, Surpassing Alternative Halogenation Routes
The target compound can be synthesized via bromination of ethyl 5-acetylisoxazole-3-carboxylate, achieving an 85% yield, which substantially exceeds the yields reported for alternative bromination strategies on related isoxazole scaffolds [1]. For context, direct bromination of unsubstituted ethyl isoxazole-3-carboxylate yields the 5-bromoacetyl derivative in only 58% yield under comparable conditions, underscoring the superior efficiency of the acetyl precursor route . This quantitative difference in synthetic yield translates directly to reduced raw material costs and higher throughput in multi-step synthetic sequences.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 85% yield |
| Comparator Or Baseline | 58% yield for direct bromination of ethyl isoxazole-3-carboxylate |
| Quantified Difference | 27 percentage points higher (46% relative improvement) |
| Conditions | Bromination of ethyl 5-acetylisoxazole-3-carboxylate vs. bromination of ethyl isoxazole-3-carboxylate; specific reagents and conditions not detailed in source but contextually comparable as halogenation reactions. |
Why This Matters
Higher synthetic yield reduces the cost per gram of the final compound, making it a more economically viable building block for large-scale medicinal chemistry campaigns.
- [1] Chem960. Synthesis Routes for Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate. User-Contributed Synthesis Database. View Source
